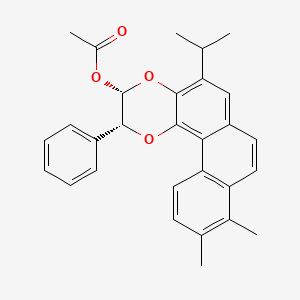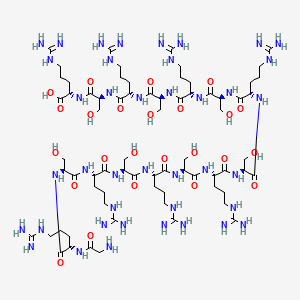
Cys(Npys)-TAT (47-57), FAM-labeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cys(Npys)-TAT (47-57), FAM-labeled is a synthetic peptide that combines several functional groups to achieve specific biochemical properties. The peptide sequence TAT (47-57) is derived from the trans-activator of transcription protein of the human immunodeficiency virus. The addition of Cys(Npys) introduces a cysteine residue protected by a 3-nitro-2-pyridinesulfenyl group, which is useful for selective disulfide bond formation. The FAM label refers to the attachment of a fluorescein amidite, a fluorescent dye, which allows for the visualization and tracking of the peptide in various biological assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys(Npys)-TAT (47-57), FAM-labeled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The cysteine residue is introduced with a 3-nitro-2-pyridinesulfenyl protecting group to prevent unwanted reactions. After the peptide chain is assembled, the FAM label is attached to the N-terminus through a coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques ensure high purity and yield. The use of large-scale reactors and continuous flow systems can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cys(Npys)-TAT (47-57), FAM-labeled undergoes several types of chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with other cysteine-containing molecules.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol.
Substitution: The 3-nitro-2-pyridinesulfenyl group can be selectively removed to expose the cysteine thiol for further conjugation.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or air exposure.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Removal of the 3-nitro-2-pyridinesulfenyl group using reagents like mercaptoethanol.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation reactions.
Free thiol peptides: Resulting from reduction reactions.
Conjugated peptides: Formed by reacting the free thiol with other functional groups.
Scientific Research Applications
Cys(Npys)-TAT (47-57), FAM-labeled has a wide range of applications in scientific research:
Chemistry: Used in studies involving peptide synthesis, modification, and conjugation.
Biology: Employed in cellular uptake studies due to the TAT sequence’s ability to penetrate cell membranes.
Medicine: Investigated for drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the development of diagnostic assays and imaging techniques.
Mechanism of Action
The mechanism of action of Cys(Npys)-TAT (47-57), FAM-labeled involves several key steps:
Cellular Uptake: The TAT sequence facilitates the peptide’s entry into cells by interacting with cell surface receptors and promoting endocytosis.
Disulfide Bond Formation: The cysteine residue can form disulfide bonds with intracellular proteins, potentially altering their function.
Fluorescence: The FAM label allows for the visualization of the peptide’s localization and distribution within cells.
Comparison with Similar Compounds
Similar Compounds
Cys(Npys)-TAT (47-57): Without the FAM label, used for similar applications but lacks fluorescence.
TAT (47-57), FAM-labeled: Without the cysteine residue, used primarily for tracking and imaging.
Other Cell-Penetrating Peptides: Such as penetratin and transportan, which also facilitate cellular uptake but have different sequences and properties.
Uniqueness
Cys(Npys)-TAT (47-57), FAM-labeled is unique due to its combination of cell-penetrating ability, selective disulfide bond formation, and fluorescent labeling. This makes it a versatile tool for various biochemical and biomedical applications.
Properties
Molecular Formula |
C101H152N38O21S3 |
|---|---|
Molecular Weight |
2330.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[2-(3,6-dihydroxy-3H-xanthen-9-yl)-5-isothiocyanatophenyl]acetyl]amino]-3-sulfanylpropanoyl]-(2-nitrophenyl)sulfanylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C101H152N38O21S3/c102-38-6-3-15-64(84(106)146)129-86(148)68(19-10-42-120-97(109)110)132-89(151)70(21-12-44-122-99(113)114)134-91(153)71(22-13-45-123-100(115)116)136-93(155)73(36-37-80(105)143)137-92(154)72(23-14-46-124-101(117)118)135-90(152)69(20-11-43-121-98(111)112)133-88(150)67(17-5-8-40-104)131-87(149)66(16-4-7-39-103)130-85(147)65(18-9-41-119-96(107)108)127-82(145)52-125-94(156)76(47-55-26-29-58(140)30-27-55)138(163-79-25-2-1-24-75(79)139(158)159)95(157)74(53-161)128-81(144)49-56-48-57(126-54-162)28-33-61(56)83-62-34-31-59(141)50-77(62)160-78-51-60(142)32-35-63(78)83/h1-2,24-35,48,50-51,59,64-74,76,140-142,161H,3-23,36-47,49,52-53,102-104H2,(H2,105,143)(H2,106,146)(H,125,156)(H,127,145)(H,128,144)(H,129,148)(H,130,147)(H,131,149)(H,132,151)(H,133,150)(H,134,153)(H,135,152)(H,136,155)(H,137,154)(H4,107,108,119)(H4,109,110,120)(H4,111,112,121)(H4,113,114,122)(H4,115,116,123)(H4,117,118,124)/t59?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m0/s1 |
InChI Key |
ZVGXXRBGGTZXMP-NRAYXAAJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN([C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)C(=O)C(CS)NC(=O)CC3=C(C=CC(=C3)N=C=S)C4=C5C=CC(C=C5OC6=C4C=CC(=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)





![2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine](/img/structure/B12389566.png)

![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![tetralithium;[[[(2R,4S,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12389587.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)
